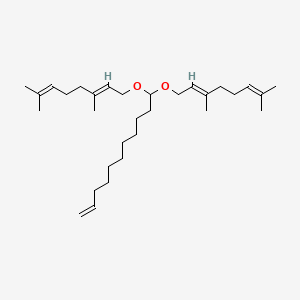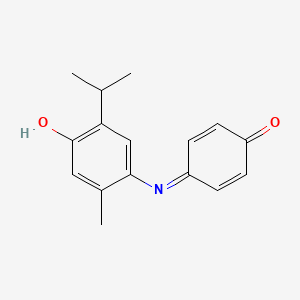![molecular formula C10H22O3 B13797540 1-[2-(2-Propoxyethoxy)ethoxy]propane CAS No. 72072-32-3](/img/structure/B13797540.png)
1-[2-(2-Propoxyethoxy)ethoxy]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BIS(2-PROPOXYETHYL)ETHER can be synthesized through the reaction of diethylene glycol with propyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of BIS(2-PROPOXYETHYL)ETHER involves similar synthetic routes but on a larger scale. The process includes the use of continuous reactors and distillation columns to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
BIS(2-PROPOXYETHYL)ETHER undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the reagents used.
Applications De Recherche Scientifique
BIS(2-PROPOXYETHYL)ETHER is utilized in several scientific research fields:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a medium for various biological reactions.
Medicine: It is explored for its potential use in drug delivery systems.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of BIS(2-PROPOXYETHYL)ETHER involves its interaction with various molecular targets and pathways. It can act as a solvent, facilitating the dissolution and reaction of other compounds. In biological systems, it may interact with cellular membranes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethylene glycol dibutyl ether
- Diethylene glycol dimethyl ether
- Diethylene glycol diethyl ether
Comparison
BIS(2-PROPOXYETHYL)ETHER is unique due to its specific ether linkage and propyl groups, which confer distinct solubility and reactivity properties compared to other similar compounds. Its balance of hydrophilic and hydrophobic characteristics makes it particularly useful in various applications .
Propriétés
Numéro CAS |
72072-32-3 |
|---|---|
Formule moléculaire |
C10H22O3 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-[2-(2-propoxyethoxy)ethoxy]propane |
InChI |
InChI=1S/C10H22O3/c1-3-5-11-7-9-13-10-8-12-6-4-2/h3-10H2,1-2H3 |
Clé InChI |
BOGFHOWTVGAYFK-UHFFFAOYSA-N |
SMILES canonique |
CCCOCCOCCOCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)

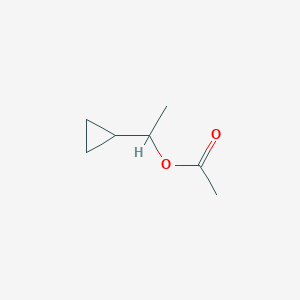
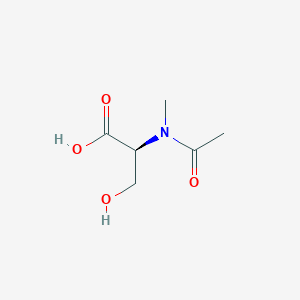
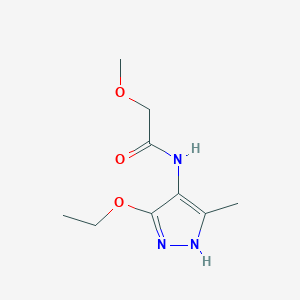
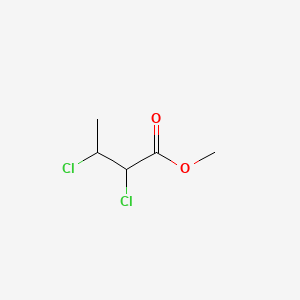

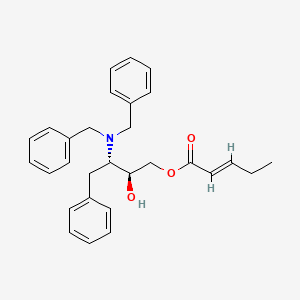
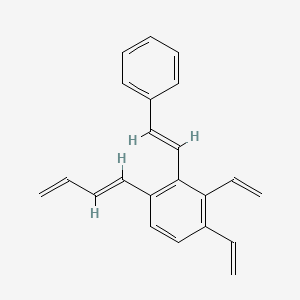
![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
